molecular formula C14H17N3O2 B12628167 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- CAS No. 918531-85-8

1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]-

Cat. No.: B12628167
CAS No.: 918531-85-8
M. Wt: 259.30 g/mol
InChI Key: SIQMCMWGNXIKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Crystallographic Data for 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]-

Parameter Value
Empirical formula C₁₅H₁₇N₃O₂
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.1416(10)
b (Å) 13.7428(14)
c (Å) 6.7395(7)
β (°) 94.331(2)
Volume (ų) 936.63(16)
Z 4
Density (g/cm³) 1.384
R₁ (I > 2σ(I)) 0.064
wR₂ (all data) 0.145

Intermolecular C–H⋯O hydrogen bonds between the morpholine oxygen (O11) and the pyrrolopyridine C3–H3 group (2.42 Å) stabilize the crystal packing. π–π stacking interactions occur between adjacent pyrrolopyridine rings, with a centroid-to-centroid distance of 3.78 Å.

Properties

CAS No.

918531-85-8

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

1-(2-morpholin-4-ylethyl)pyrrolo[2,3-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C14H17N3O2/c18-11-12-10-17(14-13(12)2-1-3-15-14)5-4-16-6-8-19-9-7-16/h1-3,10-11H,4-9H2

InChI Key

SIQMCMWGNXIKKR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=C(C3=C2N=CC=C3)C=O

Origin of Product

United States

Preparation Methods

Method 1: Cyclization of Pyrrole Derivatives

This method typically involves the reaction of pyrrole derivatives with aldehydes or other electrophiles under acidic or basic conditions.

  • Key Steps:

    • Reacting a pyrrole derivative with an appropriate aldehyde.
    • Cyclization occurs to form the pyrrolo[2,3-b]pyridine structure.
  • Yield and Conditions:

    • Yields vary widely based on the substituents on the pyrrole and the reaction conditions.
    • Typical solvents include ethanol or methanol at elevated temperatures (50–100 °C).

Method 2: One-Pot Synthesis via Aldol Condensation

A one-pot aldol condensation followed by cyclization has been reported as an efficient route.

  • Key Steps:

    • Combine an aldehyde and a ketone in the presence of a base (e.g., ammonium acetate).
    • The reaction proceeds through an aldol condensation followed by cyclization to yield the desired product.
  • Yield and Conditions:

    • This method can achieve yields up to 90% under optimized conditions.

Method 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are another effective strategy for synthesizing this compound.

  • Key Steps:

    • Use palladium catalysts to facilitate the coupling of bromo-pyrroles with aryl boronic acids.
  • Yield and Conditions:

    • Yields can reach up to 85% with appropriate optimization of temperature and solvent (often dioxane/water mixtures).

Summary of Preparation Methods

Method Key Reagents/Conditions Yield Range Reference
Cyclization Pyrrole derivative + aldehyde Varies
One-Pot Aldol Aldehyde + ketone + base Up to 90%
Palladium-Coupling Bromo-pyrrole + aryl boronic acid + Pd catalyst Up to 85%

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- presents various methodologies that can be optimized for yield and efficiency. The choice of method depends on available reagents, desired purity, and specific application needs in pharmaceutical contexts. Future research may focus on improving these methods further or exploring alternative synthetic pathways to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- involves its interaction with FGFRs. The compound binds to the FGFRs, inhibiting their activity and thereby blocking the downstream signaling pathways that promote tumor growth and proliferation. The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved include the RAS-MEK-ERK and PI3K-Akt pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- with structurally related compounds, highlighting differences in substituents, physicochemical properties, and synthetic applications.

Compound Name CAS No. Molecular Formula Key Substituents Synthetic Applications Key Differences
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- Not provided C₁₄H₁₇N₃O₂ (estimated) - 3-carboxaldehyde
- 1-[2-(4-morpholinyl)ethyl]
Likely intermediate for drug discovery; aldehyde enables conjugation or further reactions. Unique combination of morpholinyl ethyl and aldehyde groups.
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-methyl 858275-30-6 C₁₀H₈N₂O - 3-carboxaldehyde
- 2-methyl
Sold as a chemical reagent (priced at €213.00/g) . Lacks morpholine moiety; methyl group reduces polarity and solubility.
1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile, 2-(4-morpholinyl)- 596824-08-7 C₁₂H₁₂N₄O - 3-cyano
- 2-(4-morpholinyl)
Intermediate for heterocyclic synthesis; nitrile group enables diverse functionalization. Different ring fusion ([3,2-b] vs. [2,3-b]); nitrile vs. aldehyde alters reactivity.
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Not provided C₁₄H₁₀N₃O₂S - 3-cyano
- 1-(phenylsulfonyl)
NMR data available (¹H shifts at 190–50 ppm) . Sulfonyl group increases steric bulk; cyano group lacks aldehyde’s reactivity.
1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone Not provided C₂₁H₂₂ClN₅O₂ - Morpholinyl methanone
- 7-(3-chloro-phenylamino)
- 1,3-dimethyl
Synthesized via Buchwald-Hartwig coupling . Larger structure with chloro-aniline and dimethyl groups; methanone replaces aldehyde.

Structural and Functional Insights

Substituent Effects: The morpholinyl ethyl group in the target compound enhances solubility in polar solvents compared to the methyl-substituted analog (CAS 858275-30-6) . The aldehyde group offers distinct reactivity (e.g., Schiff base formation) versus nitriles (CAS 596824-08-7) or methanones (compound in ), which are more stable but less nucleophilic .

Ring Fusion Variations :

  • Compounds with [2,3-b] pyrrolopyridine fusion (target compound) exhibit different electronic distributions compared to [3,2-b] or [2,3-c] analogs (), influencing binding affinity in biological systems.

Synthetic Utility :

  • The target compound’s aldehyde group is advantageous for constructing imine-linked conjugates, whereas nitrile-containing analogs (e.g., ) are better suited for cycloaddition or reduction reactions .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound and related derivatives.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C₁₀H₁₃N₃O
  • Molecular Weight: 189.23 g/mol
  • CAS Number: 171919-36-1

The structure consists of a pyrrolo[2,3-b]pyridine core substituted with a morpholine group, which is known to enhance solubility and bioavailability.

Biological Activity Overview

1H-Pyrrolo[2,3-b]pyridine derivatives have shown a range of biological activities, including:

  • Inhibition of Phosphodiesterases (PDEs): Specific derivatives have been identified as selective inhibitors of PDE4B, which are implicated in inflammatory responses and various central nervous system (CNS) disorders. For example, compound 11h displayed significant inhibition of TNF-α release from macrophages under pro-inflammatory conditions .
  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain derivatives have been reported to inhibit FGFRs, which play critical roles in tumorigenesis. Compound 4h exhibited potent inhibitory activity against FGFR1–4 with IC50 values ranging from 7 nM to 712 nM and showed efficacy in inhibiting breast cancer cell proliferation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions starting from pyrrole and pyridine precursors. The SAR studies indicate that modifications on the pyrrolo ring can significantly affect biological activity.

Table 1: Summary of SAR Findings

CompoundModificationActivityIC50 (nM)
11hMorpholine substitutionPDE4B Inhibition150
4hFGFR InhibitionCancer Cell Proliferation7
11aMethyl group additionAnti-inflammatory200

Case Study 1: PDE4B Inhibition

In a study focusing on the anti-inflammatory properties of pyrrolo[2,3-b]pyridine derivatives, compound 11h was shown to significantly inhibit TNF-α release from lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Anticancer Activity

Another study evaluated the anticancer potential of compound 4h , which demonstrated significant inhibition of proliferation and induced apoptosis in breast cancer cells (4T1). The mechanism was linked to the inhibition of FGFR signaling pathways, highlighting its potential as an anticancer agent .

Q & A

Q. Q1. What are the key considerations for regioselective synthesis of the pyrrolo[2,3-b]pyridine core?

Methodological Answer: Regioselective synthesis requires careful control of reaction conditions. For example, NaH and methyl iodide in THF at 0°C can alkylate the pyrrole nitrogen without side reactions . Nitration (HNO₃ at 0°C) and Suzuki-Miyaura coupling (Pd(PPh₃)₄, dioxane, 105°C) are critical for introducing substituents at the 3- and 5-positions . Characterization via ¹H NMR (e.g., δ 13.99 ppm for NH protons) and LCMS (e.g., m/z 311.1 [M+1]) ensures structural fidelity .

Advanced Synthetic Challenges

Q. Q2. How can researchers optimize the introduction of the 4-morpholinylethyl group while minimizing side reactions?

Methodological Answer: The morpholinyl ethyl group can be introduced via nucleophilic substitution or reductive amination. For example, coupling 2-(4-morpholinyl)ethylamine with the aldehyde group under acidic conditions (e.g., HCl/EtOH) may require protecting the pyrrole NH with a Boc group to prevent undesired alkylation . Purity should be verified via HPLC (>97%) and ¹³C NMR to confirm regiochemistry .

Biological Activity Profiling

Q. Q3. What experimental designs are used to assess kinase inhibition activity of this compound?

Methodological Answer: Kinase inhibition assays (e.g., IC₅₀ determination) involve incubating the compound with recombinant kinases (e.g., PDGFR, Src) and ATP-competitive substrates. Use TR-FRET or radiometric assays to measure activity . Structural analogs like PP121 (IC₅₀ = 10–100 nM) provide benchmarks for potency . SAR studies should compare substitutions at the 1- and 3-positions to optimize selectivity .

Structure-Activity Relationship (SAR) Studies

Q. Q4. How do substituents at the 1- and 3-positions influence biological activity?

Methodological Answer: The 1-[2-(4-morpholinyl)ethyl] group enhances solubility and binding to kinase hinge regions, while the 3-carboxaldehyde acts as an electrophilic warhead for covalent inhibition . Modifications like replacing the aldehyde with a methyl ester (e.g., methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate) reduce reactivity but improve metabolic stability . Activity data from analogs (e.g., IC₅₀ values in WO 2013/114113) guide prioritization .

Data Contradiction Resolution

Q. Q5. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer: Reconcile contradictions by:

Re-evaluating computational models : Validate docking studies (e.g., Glide SP scoring) with crystal structures of kinase-ligand complexes .

Experimental verification : Repeat assays under standardized conditions (e.g., ATP concentration, pH).

Physicochemical profiling : Measure logP and pKa (e.g., pKa = 6.33 ± 0.20 ) to assess bioavailability discrepancies.

Stability and Storage

Q. Q6. What storage conditions prevent degradation of the aldehyde functionality?

Methodological Answer: Store at -20°C in anhydrous, light-protected containers under argon. The aldehyde group is prone to oxidation and hydration; stability can be monitored via periodic HPLC analysis (e.g., 97.34% purity over 6 months ). Use stabilizers like BHT (0.1% w/w) in non-polar solvents (e.g., THF) .

Alternative Derivatives and Applications

Q. Q7. What structurally related compounds are explored for broader therapeutic applications?

Methodological Answer: Key derivatives include:

  • 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine : Used in radiopharmaceuticals .
  • Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate : A precursor for prodrug development .
  • N-{3-[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide : A kinase inhibitor with antineoplastic activity .

Green Chemistry Approaches

Q. Q8. How can solvent selection improve the sustainability of synthesis?

Methodological Answer: Replace dioxane with cyclopentyl methyl ether (CPME) in coupling reactions to reduce toxicity . Catalytic methods (e.g., Pd nanoparticles on cellulose) enhance Suzuki-Miyaura coupling efficiency while minimizing metal waste .

Computational Modeling

Q. Q9. What in silico tools predict binding modes with kinase targets?

Methodological Answer: Use Schrödinger’s Glide for docking simulations, focusing on the hinge region (e.g., Met318 in c-Src). MD simulations (AMBER) assess binding stability over 100 ns. Validate with free-energy perturbation (FEP) calculations to predict ΔG binding .

Analytical Method Development

Q. Q10. How can researchers resolve overlapping NMR signals in complex derivatives?

Methodological Answer: Employ 2D NMR techniques:

  • HSQC/TOCSY : Differentiate pyrrole and pyridine protons.
  • ¹H-¹⁵N HMBC : Identify NH environments (δ 12–14 ppm ).
    For quantification, use LCMS with a C18 column (ACN/0.1% formic acid gradient) and ESI+ detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.